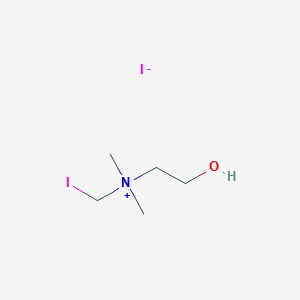
6-chloro-N-(2,4-dichlorophenyl)-N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide
Übersicht
Beschreibung
6-chloro-N-(2,4-dichlorophenyl)-N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide is a useful research compound. Its molecular formula is C13H7Cl3F3N3O and its molecular weight is 384.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-N-(2,4-dichlorophenyl)-N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-(2,4-dichlorophenyl)-N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hematological Effects of Related Compounds
Studies on similar chemical structures, such as certain 2,4-diaminopyrimidines which are antagonists of folic acid metabolism, have shown that these compounds can induce effects characteristic of folic acid deficiency in animals. This suggests potential research applications in understanding folic acid's role in hematological processes and its impact on conditions like anemia (Hamilton et al., 1954).
Pharmacokinetic Studies
Pharmacokinetic studies of related compounds, such as "6-chloro-2-pyridylmethyl nitrate," have provided insights into the metabolism and excretion of drugs in animal models. This research is crucial for understanding how similar compounds are processed by the body, which can inform the development of new pharmaceuticals (Terada et al., 1989).
Metabolic Pathway Investigation
Investigating the alterations in carbohydrate and lipid metabolism due to the inhibition of specific enzymes by compounds like S 4048, a derivative of chlorogenic acid, provides insights into potential research applications for related chemicals in metabolic diseases and diabetes management (Herling et al., 1999).
Eigenschaften
IUPAC Name |
6-chloro-N'-(2,4-dichlorophenyl)-N-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3F3N3O/c14-6-1-2-10(9(15)3-6)21-12(22-23)7-5-20-11(16)4-8(7)13(17,18)19/h1-5,23H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFJAZWCDCCWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=C(C2=CN=C(C=C2C(F)(F)F)Cl)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2,4-dichlorophenyl)-N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-({[(2,6-Dichlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride](/img/structure/B3041358.png)
![3-Chloro-4-({[(2,6-dichlorobenzoyl)amino]carbonyl}amino)benzenesulphonyl fluoride](/img/structure/B3041359.png)
![3-chloro-4-[(4-chlorobenzoyl)carbamoylamino]benzenesulfonyl Fluoride](/img/structure/B3041361.png)
![4-({[(2-Chloroacetyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride](/img/structure/B3041362.png)
![N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041364.png)
![N1-[4-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041365.png)



![N1-[3,5-di(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide](/img/structure/B3041370.png)